3-Cyclohexyl-2-hydroxypropionic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

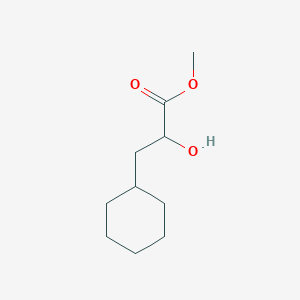

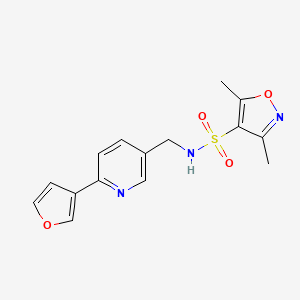

3-Cyclohexyl-2-hydroxypropionic acid methyl ester, also known as Methyl 3-Cyclohexyl-2-hydroxypropanoate, is a chemical compound with the molecular formula C10H18O3 . It is a derivative of 3-Hydroxypropionic acid, which is a carboxylic acid, specifically a beta hydroxy acid .

Synthesis Analysis

3-Hydroxypropionic acid, from which the compound is derived, can be obtained by base-induced hydration of acrylic acid followed by reacidification . Another synthesis involves cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile . Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria have been explored .Molecular Structure Analysis

The molecular structure of 3-Cyclohexyl-2-hydroxypropionic acid methyl ester consists of a cyclohexyl group, a methyl ester group, and a hydroxy group attached to a propionic acid backbone .Chemical Reactions Analysis

Carboxylic acids, such as 3-Hydroxypropionic acid, can react with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .Physical And Chemical Properties Analysis

3-Hydroxypropionic acid is an acidic viscous liquid with a pKa of 4.9 . It is very soluble in water, soluble in ethanol and diethyl ether . The molecular weight of 3-Cyclohexyl-2-hydroxypropionic acid methyl ester is 186.24812 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Pharmaceutical Applications

3-Cyclohexyl-2-hydroxypropionic acid methyl ester is involved in the chemical synthesis of various compounds. For instance, it is used in the stereoselective synthesis of (2R,3R)-2-amino-3-cyclohexyl-3-hydroxypropionic acid, a β-hydroxy-α-amino acid component of a new CCR5 antagonist (Makino, Goto, Ohtaka, & Hamada, 2009). This process involves asymmetric hydrogenation and is significant in pharmaceutical research.

Bio-based Chemical Production

3-Hydroxypropionic acid, derived from the compound, serves as a precursor for key compounds like acrylic acid, 1,3-propanediol, and acrylamide. It's a commercially valuable chemical, and research focuses on efficient production processes using genetically engineered microorganisms and metabolic engineering (Vidra & Németh, 2017). This chemical is critical for the development of sustainable production methods in the chemical industry.

Biotechnology and Microbial Engineering

The biosynthetic pathways for 3-hydroxypropionic acid production are a subject of significant research. Developing biotechnology routes instead of chemical synthesis is essential for environmental sustainability. Various strategies, including metabolic pathway engineering and microbial cell factories, have been proposed and investigated for efficient production (Jiang, Meng, & Xian, 2009).

Polymer and Material Science

3-Cyclohexyl-2-hydroxypropionic acid methyl ester is also utilized in polymer science. Research has been conducted on ester exchange polymerization using this compound to create biodegradable polymers like poly[3-hydroxypropionic acid] (PHP), with potential applications in environmentally friendly materials (Xia Chun-gu, 2012).

Zukünftige Richtungen

3-Hydroxypropionic acid (3-HP) represents an economically important platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass . Future directions include optimization of fermentation conditions, construction of gene circuits to alleviate feedback inhibition, and recruitment of RNA polymerases to overexpress key enzymes which in turn boost cell growth and 3-HP production .

Eigenschaften

IUPAC Name |

methyl 3-cyclohexyl-2-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWADVKQCYOJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexyl-2-hydroxypropionic acid methyl ester | |

CAS RN |

1033777-74-0 |

Source

|

| Record name | methyl 3-cyclohexyl-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/no-structure.png)

![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)

![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide](/img/structure/B2376271.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine](/img/structure/B2376274.png)